molecular formula C19H25BClNO3 B13344377 2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride

2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride

Cat. No.: B13344377
M. Wt: 361.7 g/mol
InChI Key: VGEVITYSAUZKOR-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride is an organic compound that features a pyridine ring substituted with a methoxyphenyl group, a methyl group, and a dioxaborolane group

Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride typically involves nucleophilic substitution and amidation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug delivery systems. The methoxyphenyl group contributes to the compound’s stability and reactivity, enhancing its overall efficacy in different applications .

Comparison with Similar Compounds

Similar compounds to 2-(3-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinehydrochloride include:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and versatility for various scientific and industrial applications.

Properties

Molecular Formula

C19H25BClNO3

Molecular Weight

361.7 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride

InChI

InChI=1S/C19H24BNO3.ClH/c1-13-10-15(20-23-18(2,3)19(4,5)24-20)12-21-17(13)14-8-7-9-16(11-14)22-6;/h7-12H,1-6H3;1H

InChI Key

VGEVITYSAUZKOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3=CC(=CC=C3)OC)C.Cl

Origin of Product

United States

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